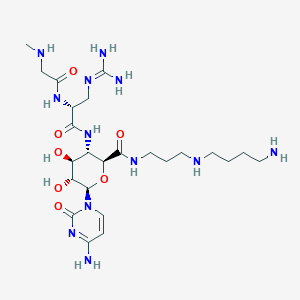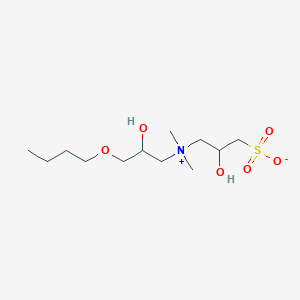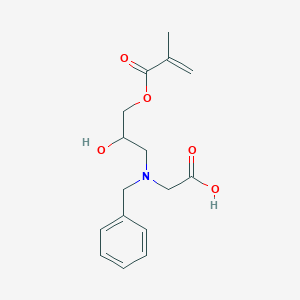
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, also known as BMGP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of glycine derivatives and is a water-soluble polymer that can be easily synthesized.
Wirkmechanismus
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine acts as a crosslinking agent by forming covalent bonds between polymer chains. It can also interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. It has also been shown to have low immunogenicity, which makes it a promising material for medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has several advantages in lab experiments, including its ease of synthesis, water solubility, and biocompatibility. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in drug delivery and tissue engineering. Additionally, the use of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine in combination with other materials, such as nanoparticles, may lead to the development of new and innovative biomaterials.
Synthesemethoden
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be synthesized by the reaction of N-benzyl glycine with methacrylic anhydride in the presence of a base catalyst. The reaction yields N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine as a white powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been extensively used in scientific research as a crosslinking agent for hydrogels and as a monomer for the synthesis of polymers. It has been used in the development of drug delivery systems, tissue engineering, and as a biomaterial for implants.
Eigenschaften
CAS-Nummer |
101184-87-6 |
|---|---|
Produktname |
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine |
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
InChI-Schlüssel |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Kanonische SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonyme |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




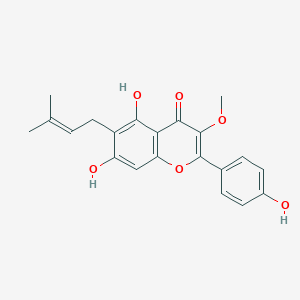

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
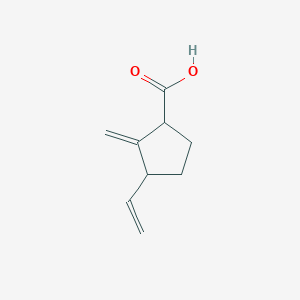

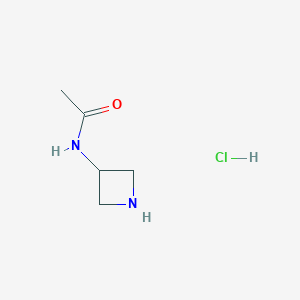

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
